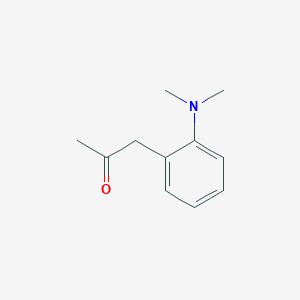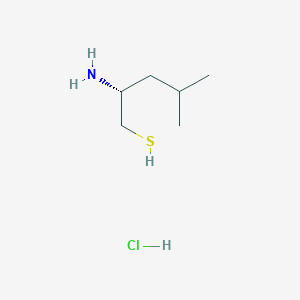![molecular formula C14H19NO3 B13526909 Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)
Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate is a chemical compound with the molecular formula C14H19NO3. It is commonly used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes a piperidine ring and a phenyl group, making it a valuable tool in various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate typically involves the reaction of 4-(4-piperidinyloxy)benzaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride
- Methyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate
- 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Uniqueness
This compound stands out due to its unique combination of a piperidine ring and a phenyl group. This structure provides specific binding properties that are valuable in biochemical research. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in various applications .
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
methyl 2-(4-piperidin-4-yloxyphenyl)acetate |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)10-11-2-4-12(5-3-11)18-13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3 |
Clé InChI |
JCADYMYCVRQBHL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)OC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine](/img/structure/B13526846.png)


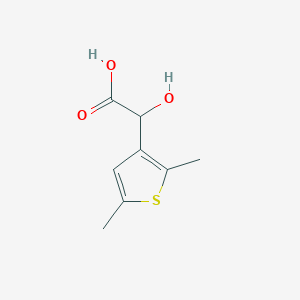
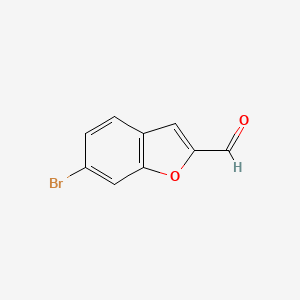
![Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate](/img/structure/B13526870.png)


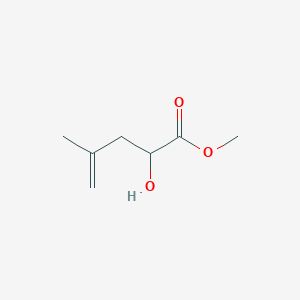
![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13526900.png)
